molecular formula C14H14O7 B568744 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate CAS No. 861446-21-1

3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate

Cat. No.: B568744
CAS No.: 861446-21-1
M. Wt: 294.259
InChI Key: JCZAJFYVXNLYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate involves several steps. One common synthetic route includes the esterification of 3,5-dihydroxybenzoic acid with levulinic acid in the presence of an acid catalyst. The reaction conditions typically involve heating the reactants under reflux in an organic solvent such as dichloromethane or chloroform. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer both antioxidant activity and versatility in chemical synthesis.

Properties

IUPAC Name

3-acetyloxy-5-hydroxy-2-(4-oxopentanoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O7/c1-7(15)3-4-11(18)13-10(14(19)20)5-9(17)6-12(13)21-8(2)16/h5-6,17H,3-4H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNOLUHFTHTVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=C(C=C(C=C1OC(=O)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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